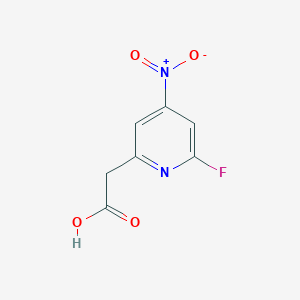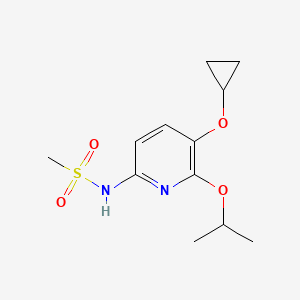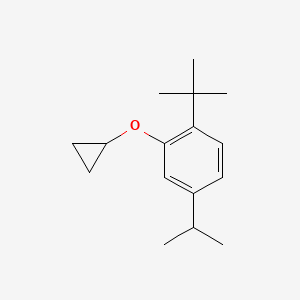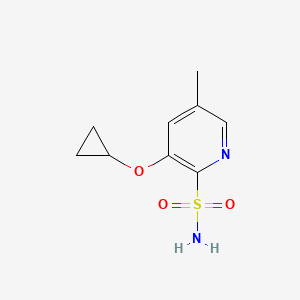
3-Cyclopropoxy-5-methylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-5-methylpyridine with a sulfonamide reagent under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific industrial methods are typically developed by chemical manufacturing companies and may not be publicly disclosed .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-methylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may inhibit certain enzymes or proteins by binding to their active sites. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are necessary to fully understand its molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide include other sulfonamide derivatives such as:
- 5-Cyclopropoxy-2-methylpyridine-3-sulfonamide
- Sulfonimidates
- Sulfoximines
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a cyclopropoxy group, a methyl group, and a sulfonamide group attached to a pyridine ring. This unique structure may confer specific chemical and biological properties that are not present in other sulfonamide derivatives .
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-8(14-7-2-3-7)9(11-5-6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
Clave InChI |
VIYDVCYAOUIFKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


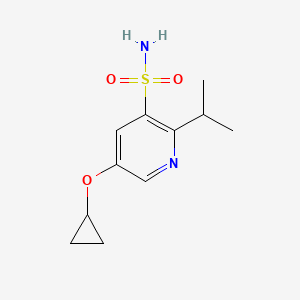
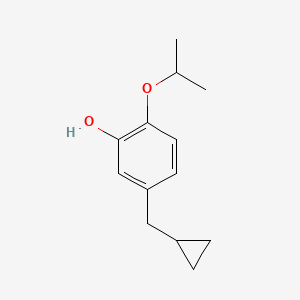
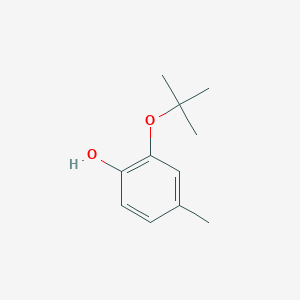

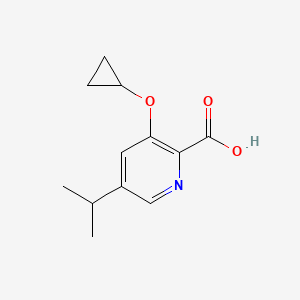
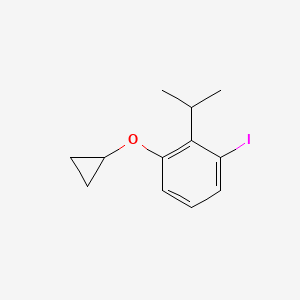
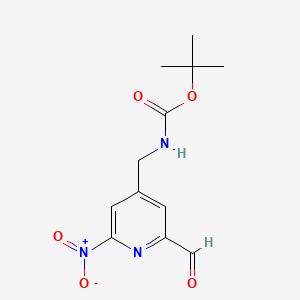
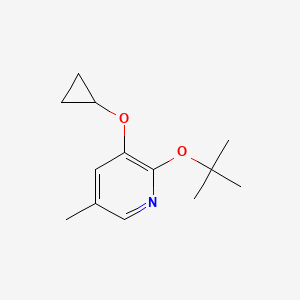
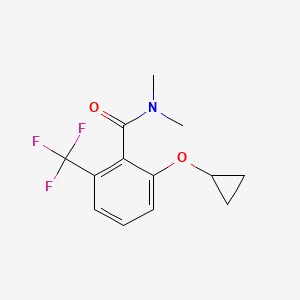
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
